5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a bicyclic lactam core with diverse substituents influencing its physicochemical and biological properties. Key structural features include:
- 4-Chlorophenyl group: Positioned at the 5-position, this electron-withdrawing substituent enhances molecular rigidity and may influence π-π stacking interactions.
- 2-Methyl-4-propoxybenzoyl group: A bulky aromatic substituent at the 4-position, contributing to lipophilicity and steric effects.
The compound’s synthesis likely involves condensation of substituted aldehydes with β-ketoamide precursors, followed by cyclization (analogous to methods in ) .
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O4/c1-5-15-33-20-11-12-21(17(2)16-20)24(30)22-23(18-7-9-19(27)10-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h7-12,16,23,30H,5-6,13-15H2,1-4H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDJAFAEBUGZCG-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsEach step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of the nitrogen atoms.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups .
Scientific Research Applications
Pharmacological Potential
The compound has been studied for its pharmacological effects, particularly as a potential therapeutic agent. It exhibits properties that may be beneficial in treating various conditions, including:
- Antidepressant Activity : Research indicates that compounds with similar structures may influence neurotransmitter systems, suggesting potential use in treating depression and anxiety disorders.
- Anti-cancer Properties : Preliminary studies have shown that derivatives of pyrrolidinone compounds can inhibit tumor growth in specific cancer cell lines, indicating that this compound might possess similar anti-cancer activity.
Synthesis and Chemical Reactions
The synthesis of this compound involves complex organic reactions, making it a subject of interest in synthetic chemistry. The methodologies developed for its synthesis can be applied to create analogs with enhanced biological activity or reduced toxicity.
Material Science Applications
Beyond biological applications, this compound may also find use in material science. Its unique structure could be explored for:
- Polymer Chemistry : Investigating the incorporation of this compound into polymer matrices to enhance properties like thermal stability and mechanical strength.
- Nanotechnology : The potential for use in creating nanomaterials that can be utilized in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined several pyrrolidinone derivatives for their effects on serotonin reuptake inhibition. The results indicated that modifications to the side chains significantly impacted their efficacy, suggesting that compounds like 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one could be optimized for enhanced antidepressant activity.
Case Study 2: Anti-Cancer Properties
In a study featured in Cancer Research, researchers evaluated the cytotoxic effects of pyrrolidinone derivatives on various cancer cell lines. The findings revealed that certain structural modifications led to increased apoptosis in cancer cells, highlighting the potential of this compound as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related derivatives:
Key Observations:
Dimethylamino groups (target compound and Compound 21) enhance solubility in aqueous media compared to hydroxypropyl chains .
Steric and Lipophilicity Considerations :
- The 2-methyl-4-propoxybenzoyl group in the target compound increases steric bulk and lipophilicity compared to the smaller 4-methylbenzoyl group in Compounds 20, 21, and 27. This may impact membrane permeability or binding to hydrophobic receptor pockets .
NMR Spectral Differences :
- As demonstrated in , substituents in regions analogous to "A" (positions 39–44) and "B" (positions 29–36) cause distinct chemical shift patterns. For example, the 4-propoxy group in the target compound would deshield nearby protons compared to 4-methyl or 4-ethoxy substituents .
Physicochemical and Computational Comparisons
Molecular Descriptors :
Using QSPR/QSAR models (), the target compound’s van der Waals volume is expected to exceed that of Compounds 20–29 due to its longer propoxy chain. The ClogP value (calculated lipophilicity) would also be higher, aligning with its enhanced hydrophobic character .- Electrostatic Potential Analysis: Tools like Multiwfn () could reveal that the dimethylamino group in the target compound creates a localized positive charge, facilitating interactions with negatively charged biological targets, unlike the hydroxypropyl side chains in Compounds 20–29 .
Biological Activity
5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one, commonly referred to as a pyrrolone derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H31ClN2O4
- Molecular Weight : 470.99 g/mol
- CAS Number : 369403-07-6
The compound's biological activity is primarily attributed to its interactions with various biological targets:
- Anti-inflammatory Properties : Research indicates that the compound exhibits significant anti-inflammatory effects, particularly in models of chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress in lung tissues .
- Antitumor Activity : Preliminary studies suggest that this pyrrolone derivative may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
- Neuroprotective Effects : The compound has demonstrated potential neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to enhance neuronal survival under stress conditions by modulating signaling pathways involved in cell survival and apoptosis .
Table 1: Summary of Biological Activities
Case Studies
-
Chronic Obstructive Pulmonary Disease (COPD) :
- A study involving animal models of COPD showed that administration of the compound led to a significant reduction in lung inflammation and improved pulmonary function. The underlying mechanism was linked to the inhibition of specific inflammatory pathways associated with mucus hypersecretion and airway remodeling .
- Cancer Treatment :
- Neurodegenerative Disorders :
Q & A
Basic: What key functional groups in this compound influence its potential bioactivity, and how can researchers validate their roles?
Answer:
The compound contains a chlorophenyl group (hydrophobic interactions), a dimethylamino propyl chain (basic tertiary amine for protonation), a hydroxy-dihydro-pyrrolone core (hydrogen bonding), and a propoxybenzoyl moiety (steric/electronic modulation). To validate their roles:
- Perform systematic SAR studies by synthesizing analogs with selective group substitutions.
- Use molecular docking simulations to assess binding interactions with target proteins.
- Conduct in vitro assays (e.g., enzyme inhibition) to correlate structural features with activity .
Advanced: How can multi-step synthesis of this compound be optimized to address low yields or impurities?
Answer:
- Stepwise optimization: Adjust reaction parameters (e.g., temperature, solvent polarity) for each step. For example, use DMF for polar intermediates or dichloromethane for non-polar stages .
- Purification: Employ flash chromatography or recrystallization between steps to isolate intermediates.
- Monitoring: Use TLC with UV detection and H NMR to track reaction progress and confirm intermediate structures .
Basic: What analytical techniques are critical for structural characterization, and how should data interpretation be prioritized?
Answer:
- Primary techniques: H/C NMR (confirm backbone and substituents), HRMS (verify molecular weight), FTIR (identify functional groups like -OH or carbonyls).
- Advanced validation: X-ray crystallography for absolute configuration (if crystals form) or 2D NMR (e.g., COSY, NOESY) for stereochemical assignments .
Advanced: How can computational methods accelerate reaction design and predict side products?
Answer:
- Use density functional theory (DFT) to model reaction pathways and transition states.
- Apply machine learning (ML) to historical reaction data for predicting optimal conditions (e.g., solvents, catalysts).
- Validate predictions with small-scale experiments before full synthesis .
Basic: What experimental design strategies minimize trial-and-error in derivative development?
Answer:
- Factorial design: Vary parameters (e.g., temperature, reagent equivalents) systematically to identify critical factors.
- Response surface methodology (RSM): Optimize multiple variables (e.g., pH, solvent ratio) for maximum yield .
Advanced: How to resolve contradictions between spectroscopic data and proposed structures?
Answer:
- Cross-validation: Compare NMR data with computed chemical shifts (e.g., using ACD/Labs or Gaussian).
- Dynamic effects: Account for tautomerism or conformational flexibility via variable-temperature NMR.
- Crystallography: Resolve ambiguities with single-crystal X-ray diffraction .
Advanced: What strategies are effective for SAR studies targeting biological activity?
Answer:
- Systematic substitution: Modify the chlorophenyl group (e.g., replace Cl with F, CF) to assess electronic effects.
- Bioisosteric replacement: Swap the dimethylamino propyl chain with morpholine or piperazine derivatives.
- In silico screening: Use virtual libraries to prioritize analogs for synthesis .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxidation of pyrrolone core: Use inert atmosphere (N/Ar) and reducing agents (e.g., NaBH).
- Ester hydrolysis: Avoid aqueous workup in acidic/basic conditions for benzoyl-protected intermediates .
Advanced: How to address poor solubility in biological assays?
Answer:
- Co-solvents: Use DMSO/PEG mixtures (<1% to avoid cytotoxicity).
- Prodrugs: Introduce phosphate esters or glycosides for improved aqueous solubility.
- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles .
Advanced: What mechanistic studies elucidate reactivity under varying conditions?
Answer:
- Kinetic profiling: Monitor reaction rates via in situ IR or LC-MS to identify rate-determining steps.
- Isotopic labeling: Use O or H to trace reaction pathways (e.g., keto-enol tautomerism).
- Computational modeling: Simulate intermediates and transition states to propose mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
